N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine
Overview
Description
N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine, also known as CFPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPTA is a thiadiazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation. N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has also been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been found to decrease the expression of various genes involved in cancer cell growth and inflammation.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antitumor and anti-inflammatory activities. However, there are also some limitations to using N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine in lab experiments. It has been found to have low solubility in water, which can limit its effectiveness in certain experiments. In addition, there is limited information available on its pharmacokinetics and toxicity, which can make it difficult to determine appropriate dosages for experiments.
Future Directions
There are several future directions for N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine research. One area of interest is the development of more effective synthesis methods to increase its solubility and bioavailability. Another area of interest is the investigation of its potential as a combination therapy with other drugs for the treatment of cancer and inflammation. Furthermore, more research is needed to determine its pharmacokinetics and toxicity to determine its safety and effectiveness for potential clinical applications.
In conclusion, N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor, antifungal, and antibacterial activities. N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, it has been investigated for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4S/c14-10-6-9(3-4-11(10)15)17-13-19-18-12(20-13)8-2-1-5-16-7-8/h1-7H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISXVEVABHIBNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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